2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1227595-15-4
VCID: VC2727216
InChI: InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
SMILES: C1=CN=C(C(=C1C(F)(F)F)I)F
Molecular Formula: C6H2F4IN
Molecular Weight: 290.98 g/mol

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine

CAS No.: 1227595-15-4

Cat. No.: VC2727216

Molecular Formula: C6H2F4IN

Molecular Weight: 290.98 g/mol

* For research use only. Not for human or veterinary use.

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine - 1227595-15-4

Specification

CAS No. 1227595-15-4
Molecular Formula C6H2F4IN
Molecular Weight 290.98 g/mol
IUPAC Name 2-fluoro-3-iodo-4-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C6H2F4IN/c7-5-4(11)3(1-2-12-5)6(8,9)10/h1-2H
Standard InChI Key JTEKIJAADGFWFK-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1C(F)(F)F)I)F
Canonical SMILES C1=CN=C(C(=C1C(F)(F)F)I)F

Introduction

Chemical Structure and Properties

Molecular Structure

2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine (C₆H₂F₄IN) features a pyridine core with three key substituents that significantly impact its chemical behavior:

  • A fluorine atom at the 2-position

  • An iodine atom at the 3-position

  • A trifluoromethyl group at the 4-position

This arrangement creates a molecule with unique electronic distribution, as all three substituents are electron-withdrawing groups that influence the reactivity of the pyridine ring. The presence of these groups significantly decreases the electron density of the pyridine nitrogen, altering its basicity compared to unsubstituted pyridine.

Physical Properties

Based on structural analysis and comparison with similar trifluoromethylpyridine derivatives, the following physical properties can be anticipated:

PropertyExpected ValueBasis
Molecular Weight303.99 g/molCalculated from molecular formula
Physical StateCrystalline solid at room temperatureTypical for similar halogenated pyridines
Melting PointApproximately 60-100°CEstimated from similar compounds
Boiling Point>200°C at atmospheric pressureBased on similar halogenated pyridines
SolubilitySoluble in organic solvents (acetone, chloroform, THF); poorly soluble in waterCharacteristic of halogenated pyridines

Spectroscopic Properties

The compound would display characteristic spectroscopic features:

  • NMR spectroscopy would show distinct signals for the two remaining protons on the pyridine ring (at positions 5 and 6)

  • The ¹⁹F NMR would display signals for both the fluorine atom at position 2 and the trifluoromethyl group

  • Mass spectrometry would show a molecular ion peak consistent with its molecular weight and fragmentation patterns typical of halogenated compounds

Synthesis Methods

General Approaches

The synthesis of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine can be approached through several methods based on established procedures for similar trifluoromethylpyridine derivatives. The three predominant strategies include:

Halogen Exchange Method

This approach involves starting with a chlorinated precursor and performing selective halogen exchange reactions. Trifluoromethylpyridines can be prepared through chlorine/fluorine exchange using trichloromethylpyridine derivatives as starting materials .

Direct Trifluoromethylation

The trifluoromethyl group can be introduced directly using trifluoromethyl copper species, which undergo substitution reactions with halopyridines, particularly bromo- and iodopyridines . This approach could be valuable for introducing the trifluoromethyl group at the 4-position.

Pyridine Ring Construction

Construction of the pyridine ring from trifluoromethyl-containing building blocks represents another viable approach. This method allows for precise positioning of the trifluoromethyl group during the ring formation process .

Industrial Production Considerations

For large-scale synthesis, vapor-phase reactions at high temperatures (>300°C) with transition metal-based catalysts such as iron fluoride have proven effective for producing trifluoromethylpyridine derivatives . In industrial settings, continuous flow reactors are often employed to enhance production efficiency and control reaction parameters more precisely.

Chemical Reactivity

General Reactivity Patterns

The electronic properties of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine significantly influence its reactivity profile. All three substituents (F, I, CF₃) are electron-withdrawing, which creates several important reactivity patterns:

  • Decreased electron density at the pyridine nitrogen reduces its basicity

  • Enhanced electrophilicity at specific positions of the ring

  • The iodine at position 3 provides an excellent site for metal-catalyzed cross-coupling reactions

  • The fluorine at position 2 can potentially undergo nucleophilic aromatic substitution

Cross-Coupling Reactions

The iodine atom makes this compound particularly valuable for various cross-coupling reactions:

  • Suzuki-Miyaura coupling with boronic acids to introduce aryl or alkyl groups

  • Sonogashira coupling with terminal alkynes to create alkynylpyridines

  • Heck reaction with alkenes to form vinyl derivatives

  • Stille coupling with organostannanes

These reactions typically employ palladium catalysts under appropriate conditions to transform the iodine-substituted position into a variety of functional groups .

Nucleophilic Substitution

The electron-deficient nature of the pyridine ring, enhanced by the electron-withdrawing substituents, facilitates nucleophilic aromatic substitution reactions, particularly at the position bearing the fluorine atom.

Metalation Reactions

Directed ortho-metalation may be possible at position 5, as this position is relatively activated toward metalation by the nearby electron-withdrawing groups. This reactivity could allow for further functionalization of the pyridine ring.

Applications in Scientific Research

Pharmaceutical Applications

Trifluoromethylpyridine derivatives have significant applications in pharmaceutical research . The specific arrangement of substituents in 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine makes it a potential intermediate in drug discovery for several reasons:

  • The trifluoromethyl group enhances metabolic stability and lipophilicity of drug candidates

  • Fluorinated heterocycles often show improved binding affinity to biological targets

  • The reactive iodine position allows for the introduction of diverse functional groups through cross-coupling reactions

The presence of multiple halogen substituents also provides opportunities for creating compounds with unique three-dimensional structures that can interact specifically with biological targets.

Agrochemical Development

Trifluoromethylpyridine derivatives have established applications in the agrochemical industry . The structural features of 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine make it potentially valuable in developing:

  • Herbicides with enhanced stability and activity

  • Fungicides with improved resistance to metabolic breakdown

  • Insecticides with selective toxicity

Materials Science

Fluorinated heterocycles have applications in materials science, particularly in the development of:

  • Functional materials with unique electronic properties

  • Liquid crystals

  • Advanced polymers with special thermal or chemical resistance properties

Biological Activity

Structure-Activity Relationships

The biological activity of trifluoromethylpyridine derivatives depends significantly on their substitution patterns. The unique positioning of substituents in 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine could influence:

  • Binding affinity to specific enzymes or receptors

  • Metabolic stability

  • Membrane permeability

  • Distribution in biological systems

Potential ActivityStructural Features Contributing to Activity
Enzyme InhibitionElectron-withdrawing groups altering electronic distribution
Receptor BindingLipophilic properties from trifluoromethyl group
AntimicrobialHalogen bonding potential from iodine substituent
Metabolic StabilityPresence of C-F bonds resistant to enzymatic degradation

Comparison with Related Compounds

Structural Analogues

Comparing 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine with related compounds provides insights into how subtle structural differences affect properties and applications:

Positional Isomers

The position of the trifluoromethyl group significantly impacts the electronic properties and reactivity of these compounds. For example, moving the trifluoromethyl group from position 4 to position 5 (as in 2-fluoro-3-iodo-5-(trifluoromethyl)pyridine) alters the electronic distribution around the pyridine ring, potentially changing its reactivity and binding properties.

Reactivity Differences

The specific arrangement of substituents in 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine creates a unique reactivity profile:

  • The iodine at position 3 provides an excellent leaving group for cross-coupling reactions

  • The trifluoromethyl group at position 4 sterically influences reactions at adjacent positions

  • The fluorine at position 2 affects the basicity of the pyridine nitrogen and can participate in nucleophilic substitution reactions

Current Research Trends

Synthetic Methodology Development

Current research is focused on developing more efficient and selective methods for synthesizing highly functionalized pyridines, including compounds like 2-Fluoro-3-iodo-4-(trifluoromethyl)pyridine. Areas of particular interest include:

  • Flow chemistry approaches for continuous production

  • Catalyst development for more selective transformations

  • Green chemistry methods that reduce waste and environmental impact

Medicinal Chemistry Applications

The unique properties of trifluoromethylpyridines make them valuable scaffolds in medicinal chemistry. Research continues to explore their potential in:

  • Creating new enzyme inhibitors with enhanced potency and selectivity

  • Developing compounds with improved pharmacokinetic properties

  • Designing ligands for specific receptor targets

Materials Science Innovations

The unique electronic properties of highly fluorinated pyridines are being explored in:

  • Optoelectronic materials

  • Specialized polymers

  • Functional materials with unique properties

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